molecular formula C17H17F3N4O B2478011 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 1170152-55-2

3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2478011
CAS No.: 1170152-55-2
M. Wt: 350.345
InChI Key: DKCWKTFOIWSQBZ-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a pyridazine derivative featuring a methyl group at position 3 of the pyridazine ring and a piperazine moiety substituted with a 3-(trifluoromethyl)benzoyl group at position 6. Pyridazine-based compounds are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including anti-bacterial, anti-viral, and receptor-modulating activities .

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c1-12-5-6-15(22-21-12)23-7-9-24(10-8-23)16(25)13-3-2-4-14(11-13)17(18,19)20/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWKTFOIWSQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid using thionyl chloride as a reagent.

    Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with piperazine to form the corresponding benzoyl piperazine derivative.

    Cyclization to Pyridazine: The final step involves the cyclization of the benzoyl piperazine derivative with a suitable pyridazine precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyridazine core may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Benzoyl Group

The position of the trifluoromethyl group on the benzoyl moiety significantly influences molecular interactions. For example:

  • 3-(1H-Pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (BJ10241, C19H17F3N6O, MW: 402.37) differs from the target compound by having a 2-(trifluoromethyl)benzoyl group instead of 3-(trifluoromethyl). The ortho-substituent may introduce steric hindrance, reducing binding affinity compared to the para-substituted analog.

Piperazine-Linked Pyridazine Derivatives

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (C17H19Cl2N5O, MW: 380.27) replaces the benzoyl group with a chlorophenoxypropyl chain.
  • Compounds in (e.g., 11e : 1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, MW: 534.1) incorporate urea and thiazole moieties, expanding hydrogen-bonding capabilities but increasing molecular weight.

Pharmacological Implications

  • Steric Considerations : The methyl group at position 3 of pyridazine may reduce steric clash in hydrophobic pockets compared to bulkier groups (e.g., pyrazol-1-yl in BJ10241) .
  • Metabolic Stability : Piperazine derivatives with trifluoromethyl groups exhibit improved resistance to oxidative metabolism, as seen in analogs like 11k (C21H17ClF3N5O, MW: 568.2) .

Biological Activity

3-Methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 2549005-15-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine. For instance, derivatives with similar piperazine and trifluoromethyl groups have shown significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of HeLa Cells

In a study focused on a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea , it was found to exhibit considerable cytotoxicity against HeLa cells with an IC50 value of 9.22 µM after 72 hours. The growth inhibition increased with prolonged exposure, indicating the potential for long-term therapeutic applications .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, fluorescence-activated cell sorting (FACS) analysis revealed that treatment with similar compounds altered the distribution of cells across different phases of the cell cycle, particularly increasing the sub-G1 phase indicative of apoptosis .

Neuropharmacological Effects

Compounds containing piperazine rings are known for their neuropharmacological properties. Research indicates that modifications in the piperazine moiety can enhance binding affinity to neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Example Study: Piperazine Derivatives

A review on piperazine derivatives noted their efficacy in modulating serotonin and dopamine receptors, which are crucial in treating mood disorders . This suggests that 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine may also exhibit similar neuroactive properties.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Cell Line
3-Methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazineAnticancerTBDTBD
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancer9.22 ± 0.17HeLa
Related Piperazine DerivativesNeuropharmacological effectsVariesVarious

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